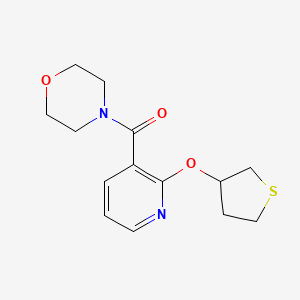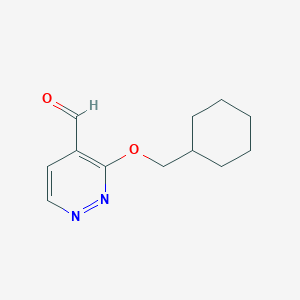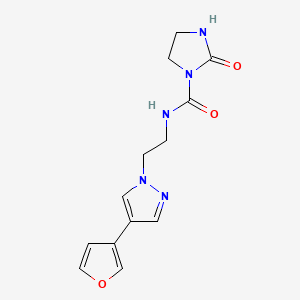
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one is a fluorinated organic compound with the molecular formula C7H3BrF3NO. This compound is characterized by the presence of a pyridine ring substituted with bromine and fluorine atoms, and a trifluoromethyl ketone group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
The synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-fluoropyridine.
Reaction with Trifluoroacetic Anhydride: The starting material is reacted with trifluoroacetic anhydride in the presence of a catalyst to introduce the trifluoromethyl ketone group.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
化学反応の分析
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using strong oxidizing agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of agrochemicals and specialty materials .
作用機序
The mechanism of action of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl ketone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The bromine and fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .
類似化合物との比較
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds such as:
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Bromo-2-fluoropyridine: This is a simpler precursor molecule used in the synthesis of the target compound.
2-Acetyl-6-bromopyridine: Another related compound with different substitution patterns on the pyridine ring
The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
1-(5-bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO/c8-3-1-4(6(9)13-2-3)5(14)7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGHOBNBVGCYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)C(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile](/img/structure/B2890066.png)


![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2890070.png)
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)



![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
